4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and controlled reaction conditions to ensure efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride involves its interaction with bacterial DNA gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively prevents bacterial DNA synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
4-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
Nalidixic Acid: A quinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Uniqueness: 4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of a carboxylic acid group at the 7-position, which distinguishes it from other quinoline derivatives.
Properties
CAS No. |
2728576-57-4 |
---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.